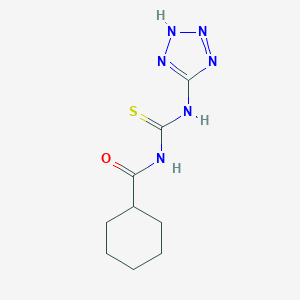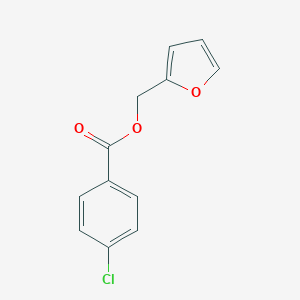
Furan-2-ylmethyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl 4-chlorobenzoate is an organic compound with the molecular formula C12H9ClO3 It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a chlorine atom, and the carboxyl group is esterified with a 2-furylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4-chlorobenzoate typically involves the esterification of 4-chlorobenzoic acid with 2-furylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bond. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-ylmethyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 2-furylmethyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl 4-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Furan-2-ylmethyl 4-chlorobenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-chlorobenzoic acid and 2-furylmethanol, which may exert biological effects through different pathways. The chlorine atom in the para position can also participate in various biochemical interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorobenzoic acid: A precursor in the synthesis of Furan-2-ylmethyl 4-chlorobenzoate.
2-Furylmethyl benzoate: Similar structure but lacks the chlorine atom.
4-Chlorobenzyl alcohol: Contains a similar aromatic ring with a chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the furan ring and the chlorine atom, which confer distinct chemical and biological properties
Propiedades
Número CAS |
4449-28-9 |
|---|---|
Fórmula molecular |
C12H9ClO3 |
Peso molecular |
236.65g/mol |
Nombre IUPAC |
furan-2-ylmethyl 4-chlorobenzoate |
InChI |
InChI=1S/C12H9ClO3/c13-10-5-3-9(4-6-10)12(14)16-8-11-2-1-7-15-11/h1-7H,8H2 |
Clave InChI |
ZOTNUHCCBPJKLO-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1=COC(=C1)COC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


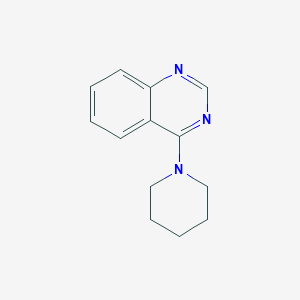
![{4-[4-(Trifluoroacetyl)piperazin-1-yl]phenyl}amine](/img/structure/B359544.png)
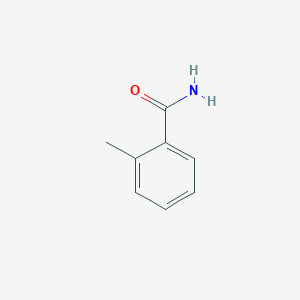
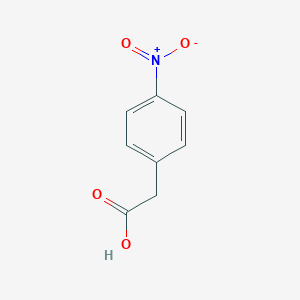
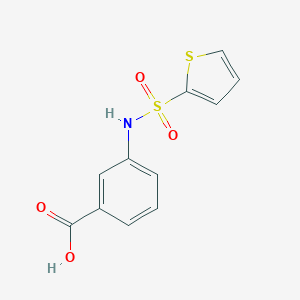
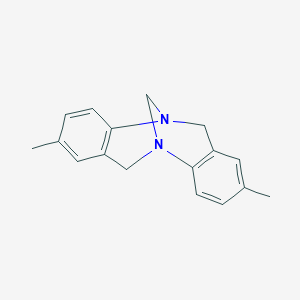
![1-[(2,5-Dichlorophenyl)sulfonyl]-4-methylpiperidine](/img/structure/B359600.png)
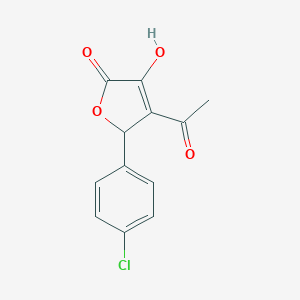
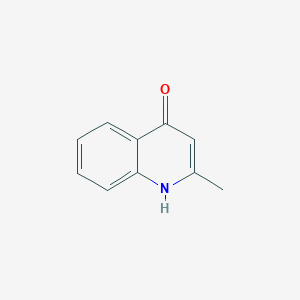
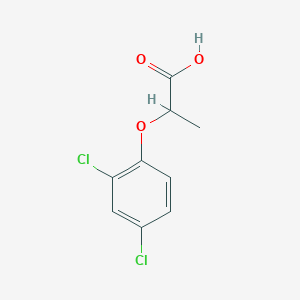
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B359621.png)
![[1-(3-Fluoro-benzyl)-3-oxo-piperazin-2-yl]-acetic acid](/img/structure/B359640.png)
![2-[1-(2,2-Diphenylethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B359643.png)
